molecular formula C19H24FO7PS2 B2955480 Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate CAS No. 1431155-16-6

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate

Cat. No.: B2955480
CAS No.: 1431155-16-6
M. Wt: 478.49
InChI Key: JKRPHEFTQXZHHA-IBGZPJMESA-N
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Description

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is a chemical compound with the empirical formula C11H16FO5PS . It is also known as Diethyl [α-fluoro-α- (phenylsulfonyl)methyl]phosphonate or McCarthy’s reagent . The molecular weight of this compound is 310.28 g/mol .


Synthesis Analysis

The synthesis of phosphonate compounds like this compound often involves the reaction of phosphorus nucleophiles with various reagents . For instance, the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination can produce a large variety of aryl phosphonates . Other methods include the use of a palladium catalyst for cross-coupling of H-phosphonate diesters with aryl and vinyl halides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOP(=O)(OCC)C(F)S(=O)(=O)c1ccccc1 . This compound contains a phosphonate group (P=O) attached to a fluoro-substituted carbon, which is further connected to a phenylsulfonyl group .


Chemical Reactions Analysis

This compound is a reactant for various chemical reactions. It has been used in radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, synthesis of phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .


Physical And Chemical Properties Analysis

The melting point of this compound is between 61-65 °C . More detailed physical and chemical properties were not found in the retrieved information.

Safety and Hazards

According to the safety data sheet, Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas . The compound should not be allowed to enter drains .

Properties

IUPAC Name

[(3S)-3-(benzenesulfonyl)-3-diethoxyphosphoryl-3-fluoropropyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FO7PS2/c1-3-26-28(21,27-4-2)19(20,30(24,25)18-13-9-6-10-14-18)15-16-29(22,23)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRPHEFTQXZHHA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@](CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FO7PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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